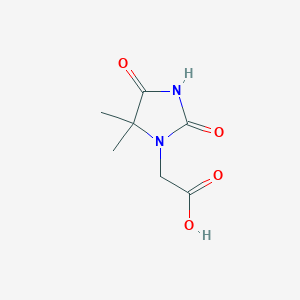

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

描述

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS: 97272-03-2) is a heterocyclic compound featuring a 5,5-dimethylimidazolidin-2,4-dione core linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate acidity (pKa ~3–4 for the carboxylic acid group) and hydrogen-bonding capacity due to the dioxoimidazolidinone ring. Its applications span pharmaceuticals, agrochemicals, and materials science, often serving as a precursor or pharmacophore in bioactive molecules .

属性

IUPAC Name |

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(2)5(12)8-6(13)9(7)3-4(10)11/h3H2,1-2H3,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIADDHHXRYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622283 | |

| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-63-8 | |

| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and General Strategy

The primary synthetic approach involves the use of 5,5-dimethylhydantoin as the key starting material. This compound undergoes functionalization at the nitrogen atom to introduce the acetic acid moiety, typically via alkylation or acylation reactions.

Alkylation with Haloacetic Acid Derivatives

A common laboratory-scale method involves the alkylation of 5,5-dimethylhydantoin with haloacetic acid derivatives such as bromoacetic acid or bromoacetamide, followed by hydrolysis if necessary. The reaction is usually performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions to prevent side reactions.

- 5,5-Dimethylhydantoin is dissolved in THF.

- Sodium hydride (NaH) is added at 0 °C to deprotonate the nitrogen.

- A solution of 2-bromoacetic acid or 2-bromoacetamide is added dropwise.

- The mixture is stirred at room temperature for several hours (up to 72 h).

- The reaction is quenched with acetic acid.

- The product is isolated by solvent removal and crystallization from dichloromethane or other suitable solvents.

This method yields this compound or its amide derivatives with moderate to good yields (around 48-72%) depending on conditions and purification steps.

Acylation Using Acetic Anhydride

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF, dioxane | Polar aprotic solvents preferred |

| Base | Sodium hydride (NaH), potassium carbonate | For nitrogen deprotonation |

| Temperature | 0 °C to room temperature (20-25 °C) | Low temperature during base addition |

| Reaction Time | 3 to 72 hours | Longer times improve conversion |

| Workup | Quenching with acetic acid, solvent removal, crystallization | Purification by recrystallization or chromatography |

| Catalyst (if acylation) | Acid or base catalysts | To enhance acetylation efficiency |

Industrial Production Considerations

Industrial synthesis prioritizes:

- Scalability: Use of automated reactors with controlled temperature and stirring.

- Yield Optimization: Fine-tuning reagent ratios and reaction times.

- Purity: Employing crystallization and chromatographic purification to meet pharmaceutical standards.

- Safety: Handling of reactive bases and acylating agents under inert atmosphere to minimize hazards.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with bromoacetic acid | 5,5-Dimethylhydantoin | NaH, 2-bromoacetic acid | THF, 0 °C to RT, 3-72 h | 48-72 | Common lab method, moderate yield |

| Acylation with acetic anhydride | 5,5-Dimethylhydantoin | Acetic anhydride, catalyst | Reflux, acid/base catalyst | High | Industrially favored, scalable |

| Condensation (less common) | Urea, acetone, chloroacetic acid | Acid/base catalysts | Controlled pH, temperature | Variable | Less selective, lower yield |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals include singlets for the methyl groups at ~1.4-1.6 ppm and methylene protons adjacent to nitrogen at ~3.9-4.4 ppm.

- Melting Point: Typically around 147-187 °C depending on purity and derivative form.

- Purity Assessment: Chromatographic methods (silica gel chromatography) are used for purification and confirmation of product integrity.

化学反应分析

Types of Reactions

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

科学研究应用

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives of imidazolidinones have been investigated for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on imidazolidinone derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development in antibiotic therapies .

Skin Care Applications

The compound's unique structure allows it to function effectively as a stabilizing agent in cosmetic formulations. Its ability to enhance the solubility of active ingredients makes it valuable in creams and lotions designed for skin hydration and anti-aging effects.

Case Study: Cosmetic Stability

In a formulation study, the inclusion of this compound improved the stability of emulsions containing retinoids, which are prone to degradation. The results indicated a prolonged shelf-life and maintained efficacy of the product .

Biodegradable Polymers

The compound has potential applications in developing biodegradable polymers due to its structural properties. Incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength.

Case Study: Polymer Development

Research has shown that blending this compound with polylactic acid resulted in materials that exhibited improved degradation rates in composting conditions compared to standard polylactic acid alone .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Ring

5,5-Dimethyl vs. 4-Methyl/4-Phenyl Substitutions

- Target Compound: The 5,5-dimethyl groups impose steric constraints, stabilizing the chair conformation of the imidazolidinone ring and reducing ring puckering. This enhances metabolic stability compared to non-methylated analogues .

- (4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS: 726-88-5): The 4-methyl and 4-phenyl substituents introduce asymmetry, leading to increased lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) and altered crystal packing, as observed in X-ray diffraction studies .

- 2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic Acid : Lacking dimethyl groups, this analogue exhibits greater ring flexibility and lower thermal stability (decomposition at 180°C vs. 210°C for the target compound) .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | logP | Melting Point (°C) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| Target Compound | 5,5-dimethyl | 1.2 | 210 | 8.5 |

| 4-Methyl-4-phenyl analogue (CAS 726-88-5) | 4-methyl, 4-phenyl | 1.8 | 185 | 6.2 |

| 4-Phenyl analogue (CAS 130889-49-5) | 4-phenyl | 1.5 | 180 | 4.8 |

Functional Group Modifications: Carboxylic Acid vs. Ester/Amide Derivatives

- Acetic Acid Moiety : The free carboxylic acid group enhances water solubility (45 mg/mL at pH 7) and enables salt formation (e.g., sodium or potassium salts for improved bioavailability) .

- Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (CAS: 117043-46-6): The ethyl ester derivative exhibits higher lipophilicity (logP 2.1) but requires enzymatic hydrolysis for activation, delaying pharmacological onset .

- 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide (CAS: 97272-03-2): The acetamide group reduces acidity (pKa ~0.5) and increases membrane permeability, making it suitable for central nervous system-targeting drugs .

Heterocycle Core Modifications: Imidazolidinone vs. Oxazolidinone

- 5,5-Dimethyl-2,4-oxazolidinedione (DMO): This oxazolidinone derivative (metabolite of trimethadione) shares the 5,5-dimethyl motif but lacks the nitrogen atom in the ring. DMO shows higher plasma accumulation in humans due to slower renal clearance, highlighting the impact of heteroatom arrangement on pharmacokinetics .

生物活性

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS No. 64942-63-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

- Molecular Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Enterococcus faecalis | 16,000 µg/mL | >16,000 µg/mL |

| Streptococcus pyogenes | 8,000 µg/mL | 4,000 µg/mL |

| Bacillus cereus | 16,000 µg/mL | >16,000 µg/mL |

| Propionibacterium acnes | 8,000 µg/mL | 4,000 µg/mL |

This data suggests that while the compound has inhibitory effects on certain bacteria, it may require high concentrations to achieve bactericidal activity .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human dermal fibroblast cell lines. The compound's effects on cell viability and collagen production were analyzed.

- Cell Viability : The compound demonstrated a dose-dependent decrease in cell viability at higher concentrations.

- Collagen Production : Significant reductions in collagen secretion were observed when fibroblasts were treated with the compound.

The results indicate that while the compound has potential therapeutic applications, its cytotoxic effects must be carefully evaluated in clinical settings .

Study on Cosmetic Preservatives

A recent study investigated the effects of various cosmetic preservatives on human skin cells and included this compound as a reference compound. The findings highlighted its role in modulating cell growth and collagen secretion. The compound was found to inhibit fibroblast proliferation at specific concentrations while also affecting matrix metalloproteinase (MMP) activity .

Pharmacological Potential

The pharmacological implications of this compound extend beyond antimicrobial activity. Preliminary studies suggest potential roles in:

- Wound Healing : Due to its effects on collagen production.

- Dermatological Applications : As a preservative or active ingredient in topical formulations.

常见问题

Q. How to address conflicting reports on the compound’s biological activity?

- Methodology :

- Reproducibility checks : Replicate assays under identical conditions (cell lines, concentrations).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Probe off-target effects via gene knockout or inhibitor assays .

Tables for Key Data

| Property | Reported Values | Technique | Reference |

|---|---|---|---|

| Melting Point | 210–215°C (decomposes) | DSC | |

| Solubility in DMSO | >50 mg/mL | Gravimetric analysis | |

| LogP (Partition Coefficient) | 0.85 ± 0.12 | HPLC (reverse-phase) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。